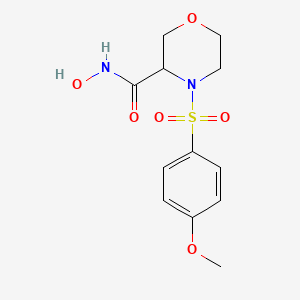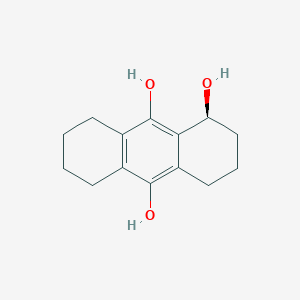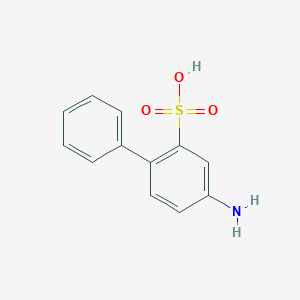
magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide is a complex organometallic compound that combines magnesium, bromide, and a fluorenyl moiety substituted with hexyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide typically involves the reaction of 9,9-dihexylfluorene with a magnesium halide, such as magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Preparation of 9,9-dihexylfluorene: This involves the alkylation of fluorene with hexyl bromide in the presence of a strong base like sodium hydride.
Formation of the Grignard Reagent: The 9,9-dihexylfluorene is then reacted with magnesium turnings in anhydrous ether to form the Grignard reagent.
Reaction with Magnesium Bromide: The Grignard reagent is subsequently treated with magnesium bromide to yield the final product.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: It can be reduced to form dihydrofluorene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of functionalized fluorenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Functionalized fluorenes with various substituents.
科学的研究の応用
Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Catalysis: The compound serves as a catalyst in various organic reactions, including cross-coupling reactions.
Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anti-cancer properties.
作用機序
The mechanism of action of magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide involves its ability to participate in electron transfer processes. The fluorenyl moiety can stabilize radical intermediates, making it an effective catalyst in various reactions. The magnesium center plays a crucial role in coordinating with substrates and facilitating reaction pathways.
類似化合物との比較
Similar Compounds
9,9-Dihexylfluorene: Lacks the magnesium and bromide components but shares the fluorenyl structure.
Magnesium;9,9-dioctyl-2H-fluoren-2-ide;bromide: Similar structure with octyl groups instead of hexyl groups.
Magnesium;9,9-diphenyl-2H-fluoren-2-ide;bromide: Contains phenyl groups instead of hexyl groups.
Uniqueness
Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide is unique due to its specific combination of magnesium, bromide, and hexyl-substituted fluorenyl moiety. This combination imparts distinct electronic properties and reactivity, making it valuable in specialized applications such as organic electronics and catalysis.
特性
CAS番号 |
610787-98-9 |
|---|---|
分子式 |
C25H33BrMg |
分子量 |
437.7 g/mol |
IUPAC名 |
magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide |
InChI |
InChI=1S/C25H33.BrH.Mg/c1-3-5-7-13-19-25(20-14-8-6-4-2)23-17-11-9-15-21(23)22-16-10-12-18-24(22)25;;/h9-11,15-18H,3-8,13-14,19-20H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
SKRADMOSQXYCCH-UHFFFAOYSA-M |
正規SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=[C-]C=C3)CCCCCC.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide](/img/structure/B12580729.png)



silane](/img/structure/B12580749.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)

![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
![4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile](/img/structure/B12580816.png)
